molecular formula C14H12N2S B14813948 2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile

2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile

Cat. No.: B14813948
M. Wt: 240.33 g/mol
InChI Key: XCSZMGXTKBJTFU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H12N2S 2-(4-aminophenyl)-6-methylbenzothiazole . This organic compound features a benzothiazole ring fused with an aniline moiety. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzothiazole Synthesis: The synthesis of 2-(4-aminophenyl)-6-methylbenzothiazole typically involves the reaction of benzothiazole derivatives with aniline derivatives.

    Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the nitration of toluene, followed by cyclization and reduction steps.

Mechanism of Action

The mechanism by which 2-(4-aminophenyl)-6-methylbenzothiazole exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that can be detected through fluorescence. This property is utilized in the development of sensors and probes .

Comparison with Similar Compounds

    2-Aminobenzothiazole: Similar in structure but lacks the aniline moiety.

    6-Methylbenzothiazole: Similar but without the amino group.

Uniqueness:

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-cyclopentylideneacetonitrile

InChI

InChI=1S/C14H12N2S/c15-9-11(10-5-1-2-6-10)14-16-12-7-3-4-8-13(12)17-14/h3-4,7-8H,1-2,5-6H2

InChI Key

XCSZMGXTKBJTFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C#N)C2=NC3=CC=CC=C3S2)C1

Origin of Product

United States

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